molecular formula C12H19Cl2N3O B2376603 N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride CAS No. 1858241-04-9

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Cat. No.: B2376603
CAS No.: 1858241-04-9
M. Wt: 292.2
InChI Key: IMHSLIFUPQHSFV-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride” such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : Research has explored the interaction of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride with the CB1 cannabinoid receptor. It is a potent and selective antagonist for this receptor. The research involved conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Structure-Activity Relationship Analysis

  • Pyrazole Derivatives as Cannabinoid Receptor Antagonists : Studies have examined the structure-activity relationships of pyrazole derivatives, including this compound, as cannabinoid receptor antagonists. These derivatives have potential therapeutic applications to antagonize side effects of cannabinoids (Lan et al., 1999).

Anti-angiogenic and DNA Cleavage Studies

  • Anti-angiogenic and DNA Cleavage Activities : Novel this compound derivatives were synthesized and tested for anti-angiogenic properties and DNA cleavage abilities. These compounds showed significant activity in these areas, suggesting potential as anticancer agents (Kambappa et al., 2017).

Biological Evaluation as CB2 Cannabinoid Ligands

  • Tricyclic Pyrazoles as CB2 Ligands : Analogues of this compound were synthesized and evaluated for cannabinoid receptor affinity. Some compounds demonstrated significant affinity for CB2 receptors, indicating potential applications in therapeutics (Murineddu et al., 2006).

Glycine Transporter Inhibitor Research

  • Glycine Transporter 1 Inhibition : Research has identified derivatives of this compound as potent inhibitors of Glycine Transporter 1 (GlyT1), suggesting their utility in modulating glycine levels in the central nervous system (Yamamoto et al., 2016).

Exploration of Inverse Agonism at the CB1 Receptor

  • Inverse Agonism at Cannabinoid CB1 Receptor : Studies have focused on the role of this compound in acting as an inverse agonist at the cannabinoid CB1 receptor, with insights into the molecular interactions involved (Hurst et al., 2006).

Inotropic Evaluation in Cardiovascular Research

  • Inotropic Activity in Cardiovascular Research : Some derivatives of this compound have been evaluated for their inotropic activity, indicating potential applications in cardiovascular therapies (Liu et al., 2009).

Safety and Hazards

The safety and hazards associated with “N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride” are not specified in the search results .

Properties

IUPAC Name

N-methyl-6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9;;/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHSLIFUPQHSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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